

# Association Between Ulixertinib dAEs and Treatment Response

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## Compound Focus: Ulixertinib

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The table below summarizes the key findings on the correlation between dermatologic adverse events and clinical efficacy from a study of 135 patients [1] [2] [3]:

Analysis Category	Patient Group	Findings (Objective Response)	Statistical Significance
Any dAE	Patients with at least 1 dAE	Associated with <b>Stable Disease (SD) or Partial Response (PR)</b> [1].	OR = 3.64, 95% CI 1.52–8.72; P = .003 [1] [2] [3]
Acneiform Rash	Patients with acneiform rash	Associated with <b>Partial Response (PR)</b> [1].	OR = 10.19, 95% CI 2.67–38.91; P < .001 [1] [2] [3]

## Experimental Protocol and Patient Details

The data supporting this association comes from an **open-label, multicenter, phase I dose escalation and expansion trial** [1] [2].

- Patient Population:** The study enrolled **135 adult patients with advanced solid tumors** between March 2013 and July 2017. Common cancer types included melanoma, colorectal cancer, and lung cancer [1].

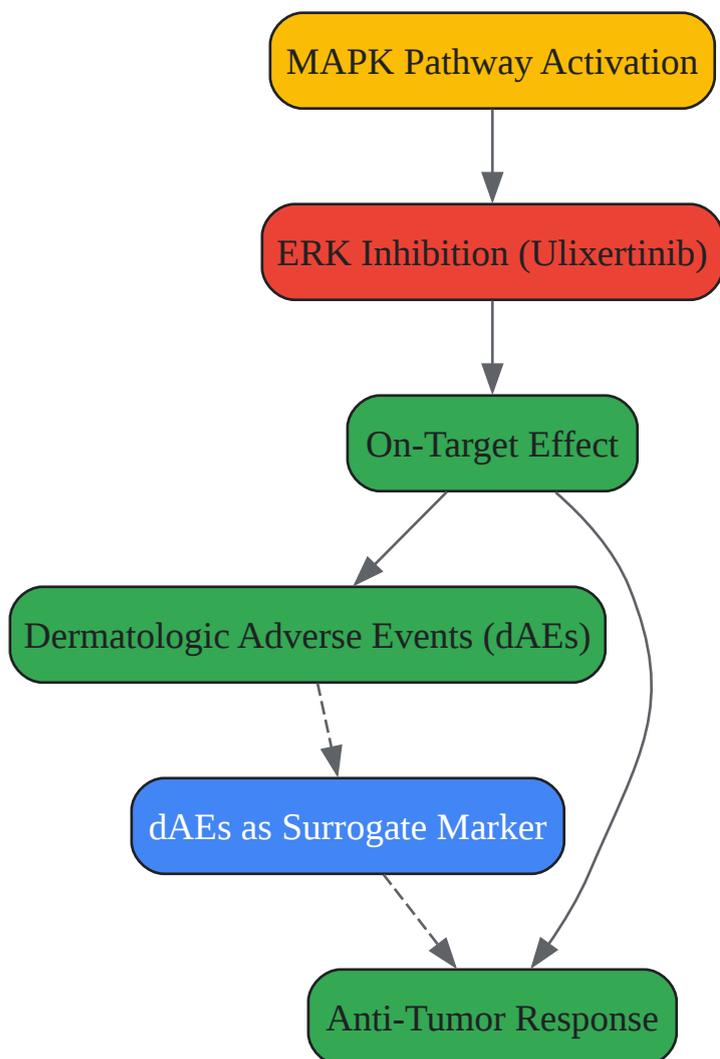
- **Treatment Regimen:** **Ulixertinib** was administered orally twice daily. In the dose escalation cohort (n=27), doses ranged from 10 to 900 mg. In the expansion cohort (n=108), the dose was 600 mg in 21-day cycles [1] [2].
- **dAE Assessment:** Dermatologic adverse events were regularly assessed by oncologists and, for a subset of patients, also by dermatologists. All dAEs were graded according to the **Common Terminology Criteria for Adverse Events (CTCAE), version 4.03** [1].
- **Tumor Response Assessment:** Tumor responses were evaluated based on the study's protocol, which is standard for early-phase clinical trials. The analysis specifically looked at the odds of achieving Stable Disease (SD) or Partial Response (PR) in relation to the occurrence of dAEs [1] [2].

## Biological Rationale and Context

The association between skin toxicity and treatment efficacy is not unique to **ulixertinib** and has been observed with other inhibitors targeting the MAPK pathway, such as **EGFR and MEK inhibitors** [1] [2].

- **On-Target Effect:** The development of dAEs is considered an **on-target consequence of ERK inhibition**. Since the MAPK pathway is crucial for normal cell proliferation, differentiation, and survival in the skin, inhibiting it leads to these inflammatory skin reactions [1].
- **Surrogate Marker:** Therefore, the emergence of dAEs, particularly acneiform rash, can serve as a **clinically useful, surrogate pharmacodynamic marker** indicating that **ulixertinib** is effectively hitting its intended target, which correlates with anti-tumor activity [1] [2].

The diagram below illustrates this logical relationship and the position of ERK in the MAPK signaling cascade.



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## Clinical Management Implications

For researchers and clinicians, these findings have direct practical implications:

- **Proactive Management:** The data underscores the importance of **proactively managing dAEs** rather than reducing the drug dose at the first sign of rash. Effective management helps maintain patients' quality of life and allows them to remain on the therapeutic dose for maximal clinical benefit [1] [2].
- **Proposed Guidelines:** The cited study proposes specific treatment algorithms for managing common ERK inhibitor-induced dAEs, similar to guidelines established for EGFR inhibitors [1].

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